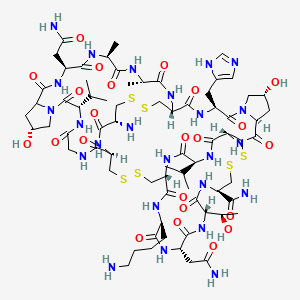
H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 is a synthetic peptide composed of multiple amino acids. This peptide has a complex structure with disulfide bonds formed between cysteine residues, contributing to its stability and biological activity. Peptides like this one are often studied for their potential therapeutic applications due to their ability to interact with specific molecular targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to scale up the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The peptide H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives under controlled pH and temperature.
Major Products
Oxidation: Formation of disulfide-bonded peptide.
Reduction: Peptide with free thiol groups.
Substitution: Modified peptide with altered amino acid residues.
Wissenschaftliche Forschungsanwendungen
The peptide H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 has several scientific research applications:
Chemistry: Studied for its unique disulfide bond formation and stability.
Biology: Used in research on protein folding and structure-function relationships.
Medicine: Potential therapeutic applications in targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Wirkmechanismus
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The disulfide bonds contribute to its stability and ability to maintain a specific conformation, which is essential for its biological activity. The peptide can modulate signaling pathways by binding to its targets, leading to various cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- H-Cys-Gly-Val-Hyp-Asn-Ala-Ala-Cys-His-Hyp-Cys-Val-Cys-Lys-Asn-Thr-Cys-NH2
- H-Cys-Gly-Val-Hyp-Asn-Ala-Ala-Cys-His-Hyp-Cys-Val-Cys-Lys-Asn-Thr-Cys-NH2
Uniqueness
The uniqueness of H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 lies in its specific sequence and the presence of multiple disulfide bonds, which enhance its stability and biological activity compared to similar peptides.
Eigenschaften
Molekularformel |
C70H110N24O23S6 |
|---|---|
Molekulargewicht |
1848.2 g/mol |
IUPAC-Name |
(1R,4S,8R,10S,13R,18R,21S,24S,27S,30R,35R,41S,45R,50S,53S,56S,63R,68S)-63-amino-27-(4-aminobutyl)-24,50-bis(2-amino-2-oxoethyl)-8,45-dihydroxy-21-[(1R)-1-hydroxyethyl]-4-(1H-imidazol-5-ylmethyl)-53,56-dimethyl-2,5,11,20,23,26,29,36,39,42,48,51,54,57,64,67,70-heptadecaoxo-41,68-di(propan-2-yl)-15,16,32,33,60,61-hexathia-3,6,12,19,22,25,28,37,40,43,49,52,55,58,65,66,69-heptadecazapentacyclo[33.23.7.513,30.06,10.043,47]heptacontane-18-carboxamide |
InChI |
InChI=1S/C70H110N24O23S6/c1-28(2)51-67(114)89-44-25-123-121-23-42-58(105)77-18-50(100)90-52(29(3)4)70(117)94-20-35(97)14-47(94)65(112)83-38(15-48(73)98)60(107)80-30(5)55(102)79-31(6)56(103)86-43(24-120-118-21-36(72)57(104)87-42)63(110)84-40(12-33-17-76-27-78-33)69(116)93-19-34(96)13-46(93)66(113)88-45(64(111)91-51)26-122-119-22-41(54(75)101)85-68(115)53(32(7)95)92-61(108)39(16-49(74)99)82-59(106)37(81-62(44)109)10-8-9-11-71/h17,27-32,34-47,51-53,95-97H,8-16,18-26,71-72H2,1-7H3,(H2,73,98)(H2,74,99)(H2,75,101)(H,76,78)(H,77,105)(H,79,102)(H,80,107)(H,81,109)(H,82,106)(H,83,112)(H,84,110)(H,85,115)(H,86,103)(H,87,104)(H,88,113)(H,89,114)(H,90,100)(H,91,111)(H,92,108)/t30-,31-,32+,34+,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47?,51-,52-,53-/m0/s1 |
InChI-Schlüssel |
IDGKONGIJQBQTB-FYFRLMQSSA-N |
Isomerische SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)C(C)C)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC5=CN=CN5)O)C(=O)N)[C@@H](C)O)CC(=O)N)CCCCN)C(=O)NCC(=O)N[C@H](C(=O)N6C[C@@H](CC6C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC(=O)N)O)C(C)C)N |
Kanonische SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)C(C)C)NC(=O)C4CC(CN4C(=O)C(NC2=O)CC5=CN=CN5)O)C(=O)N)C(C)O)CC(=O)N)CCCCN)C(=O)NCC(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N1)C)CC(=O)N)O)C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


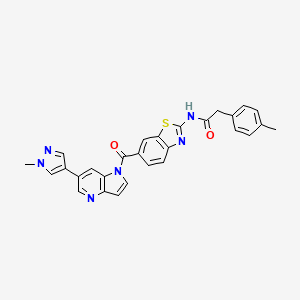
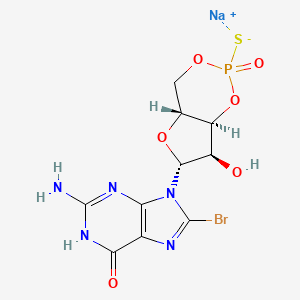
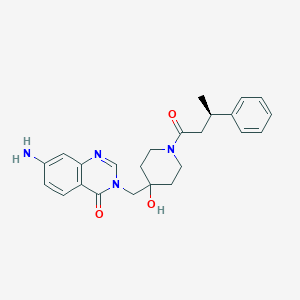
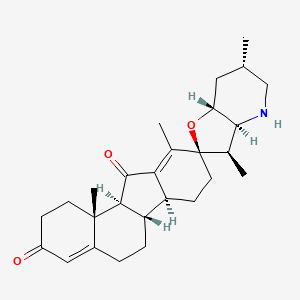
cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)
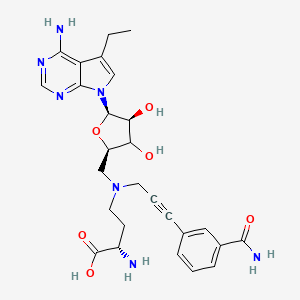
![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)
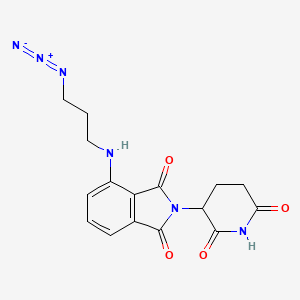


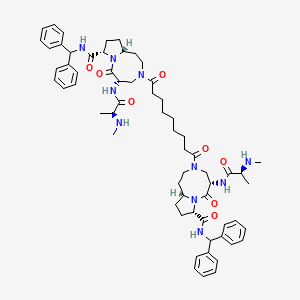
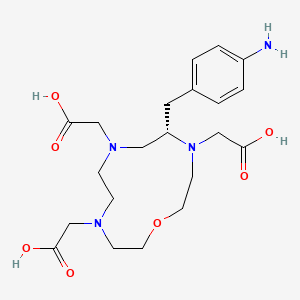
![2-[4-tert-butyl-1-[(2,4-dichlorophenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine;hydrochloride](/img/structure/B15136543.png)

